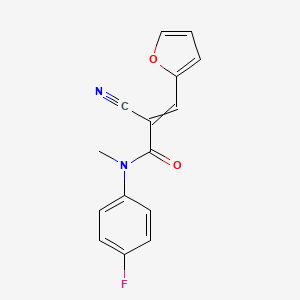

2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide is an organic compound that belongs to the class of amides. It features a cyano group, a fluorophenyl group, a furan ring, and a methylprop-2-enamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions.

Formation of the amide bond: The final step often involves coupling the cyano and fluorophenyl groups with the furan ring and the methylprop-2-enamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

Reduction: Reduction reactions could target the cyano group, converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products

Oxidation: Products may include furan derivatives with additional oxygen functionalities.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide exhibit significant antimicrobial properties. For instance, compounds featuring similar structural motifs have shown minimum inhibitory concentrations (MICs) against various pathogens, suggesting that this compound may also possess antimicrobial efficacy.

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Similar Compound A | Staphylococcus aureus | 0.22 |

| Similar Compound B | Escherichia coli | 0.25 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various in vitro studies. Compounds with structural similarities have demonstrated significant cytotoxic effects against different cancer cell lines.

A notable study evaluated the compound's activity against human tumor cells using the National Cancer Institute's protocols, revealing promising results:

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung) | 15.72 | 50.68 |

| MCF7 (Breast) | 12.53 | 45.00 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents through structural modifications.

Antitubercular Activity

The potential of this compound in combating tuberculosis has also been explored. Research indicates that compounds with similar frameworks can inhibit Mycobacterium tuberculosis, making this compound a candidate for further investigation in antitubercular drug development.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions and cyclization processes. The ability to modify the furan or phenyl groups allows for the exploration of structure-activity relationships (SAR), enhancing the compound's efficacy and selectivity.

Synthesis Overview:

- Starting Materials : Identify suitable precursors such as furan derivatives and fluorinated phenyl compounds.

- Reagents : Utilize reagents like cyanogen bromide for cyano group introduction and appropriate catalysts for cyclization.

- Reaction Conditions : Optimize temperature and solvent conditions to maximize yield and purity.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:

- Study on Anticancer Activity : A series of derivatives were synthesized and screened against multiple cancer cell lines, revealing that modifications in the fluorophenyl group significantly impacted cytotoxicity.

- Antimicrobial Evaluation : Research demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, indicating a potential pathway for antibiotic development.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might be related to signal transduction, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-cyano-N-(4-chlorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide

- 2-cyano-N-(4-bromophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide

Comparison

Compared to its analogs, 2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide might exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity.

Biologische Aktivität

2-Cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- CAS Number : 1798424-09-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing furan and cyano groups have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. This is supported by findings that demonstrate the compound's ability to disrupt mitochondrial membrane potential, leading to cell death.

-

Case Studies :

- A study involving a series of furan-containing compounds indicated that those with electron-withdrawing groups, such as cyano, exhibited enhanced anticancer activity compared to their unsubstituted counterparts .

- In vitro assays showed that the compound effectively inhibited the proliferation of human cancer cell lines, including breast and prostate cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. The presence of the furan ring has been associated with enhanced antibacterial activity against gram-positive and gram-negative bacteria.

- Mechanism : The compound may function by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Research Findings :

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds with similar structures exhibit anti-inflammatory properties.

- Mechanism : These compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.

- Case Studies :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

| Substituent | Effect on Activity |

|---|---|

| 4-Fluorophenyl | Enhances anticancer activity |

| Cyano group | Increases cytotoxicity |

| Furan ring | Contributes to antimicrobial properties |

Eigenschaften

IUPAC Name |

2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c1-18(13-6-4-12(16)5-7-13)15(19)11(10-17)9-14-3-2-8-20-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEATIPDOZWSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)C(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.